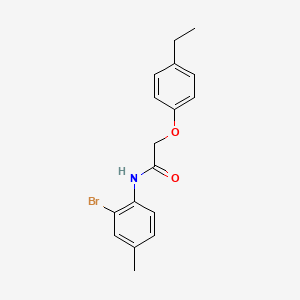
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and an ethyl-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4-methylphenyl.
Etherification: The 2-bromo-4-methylphenyl is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate (K2CO3) to form 2-(4-ethylphenoxy)-4-methylphenyl.
Acetamidation: Finally, the 2-(4-ethylphenoxy)-4-methylphenyl is reacted with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-azido-4-methylphenyl)-2-(4-ethylphenoxy)acetamide or N-(2-thiocyanato-4-methylphenyl)-2-(4-ethylphenoxy)acetamide.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)ethylamine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and ethyl groups can influence its binding affinity and selectivity. The acetamide moiety can also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(2-chloro-4-methylphenyl)-2-(4-ethylphenoxy)acetamide
- N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)propionamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide is unique due to the specific combination of substituents on the phenyl rings. The presence of both bromo and ethyl groups can confer unique chemical and biological properties, such as enhanced reactivity or selectivity in certain reactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-5-7-14(8-6-13)21-11-17(20)19-16-9-4-12(2)10-15(16)18/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUZRHSIXJGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














